N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide
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Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives
Mechanism of Action
Mode of Action
The mode of action likely involves interactions with cellular components or proteins. Unfortunately, precise details regarding its binding sites or downstream effects remain elusive. Similar quinoxaline derivatives have shown activity against cancer cells, microbial pathogens, and other biological systems .
Biochemical Pathways
Without specific data on this compound, we can’t pinpoint exact pathways. Quinoxalines have been associated with diverse activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-oxidant effects . These activities may involve modulation of signaling pathways, enzyme inhibition, or receptor interactions.
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability.
Biochemical Analysis
Biochemical Properties
The role of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide in biochemical reactions is quite significant. It interacts with various enzymes and proteins, influencing their function and activity
Cellular Effects
This compound has been observed to have a profound impact on cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound has also been shown to induce apoptosis in a dose-dependent manner on the SMMC-7721 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. Subsequent methoxylation and quinoxaline carboxamide attachment are performed under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has shown potential as an antibacterial, antifungal, and antimalarial agent[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Medicine: The compound's pharmacological properties make it a candidate for drug development, particularly in the treatment of infectious diseases and metabolic disorders.
Industry: In the chemical industry, it can be used as a building block for the synthesis of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Sitagliptin Phosphate: A drug used for the treatment of type II diabetes mellitus[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Pyrrolopyrazine Derivatives: Known for their antibacterial properties.
Quinolinyl-pyrazoles: Exhibiting pharmacological activities.
Uniqueness: N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide stands out due to its unique structural features and broad spectrum of biological activities. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c1-25-16-14-22-21-13(23(14)7-6-19-16)9-20-15(24)10-2-3-11-12(8-10)18-5-4-17-11/h2-8H,9H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCZNLIPXKQQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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